11-(2-Methoxyethoxy)undecyltrichlorosilane

CAS No.: 943349-49-3

Cat. No.: VC11994270

Molecular Formula: C14H29Cl3O2Si

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 943349-49-3 |

|---|---|

| Molecular Formula | C14H29Cl3O2Si |

| Molecular Weight | 363.8 g/mol |

| IUPAC Name | trichloro-[11-(2-methoxyethoxy)undecyl]silane |

| Standard InChI | InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3 |

| Standard InChI Key | DZKTYWHVXBTJDX-UHFFFAOYSA-N |

| SMILES | COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl |

| Canonical SMILES | COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

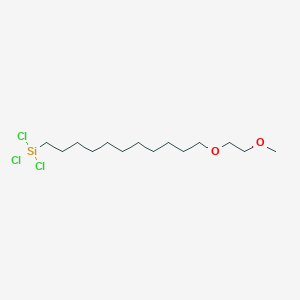

11-(2-Methoxyethoxy)undecyltrichlorosilane possesses the molecular formula C₁₄H₂₉Cl₃O₂Si and a molecular weight of 363.8 g/mol. Its structure integrates a long hydrophobic undecyl chain with a hydrophilic 2-methoxyethoxy terminal group, linked to a reactive trichlorosilane head (Fig. 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | Trichloro-[11-(2-methoxyethoxy)undecyl]silane |

| SMILES | COCCOCCCCCCCCCCCSi(Cl)Cl |

| InChI Key | DZKTYWHVXBTJDX-UHFFFAOYSA-N |

| PubChem CID | 53436768 |

The hydrophilic segment enhances solubility in polar solvents, while the trichlorosilane group facilitates covalent bonding to hydroxylated surfaces such as glass, silicon, and metals .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a two-step process:

-

Nucleophilic Substitution: Undecyltrichlorosilane reacts with 2-methoxyethanol under basic conditions (e.g., NaOH/THF) to form 11-(2-methoxyethoxy)undecene .

-

Hydrosilylation: The intermediate undergoes platinum-catalyzed addition with trichlorosilane (HSiCl₃) to yield the final product .

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Chloroplatinic acid (H₂PtCl₆) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Yield | 38–49% |

Optimization focuses on minimizing side reactions, such as oligomerization, through strict anhydrous conditions and controlled stoichiometry .

Physicochemical Properties

Reactivity and Stability

The trichlorosilane group reacts vigorously with water, producing hydrochloric acid (HCl) and forming siloxane networks:

This reactivity underpins its use in surface functionalization but necessitates inert handling environments .

Thermal and Solubility Behavior

-

Thermal Stability: Decomposes above 200°C, releasing chlorinated byproducts.

-

Solubility: Miscible with THF, dichloromethane, and toluene; immiscible with water .

Applications in Advanced Materials

Self-Assembled Monolayers (SAMs)

The compound forms SAMs on oxide surfaces (e.g., SiO₂, TiO₂), creating hydrophilic interfaces resistant to protein adsorption. For instance, SAMs with 2-methoxyethoxy termini reduce fibrinogen adsorption by >90% compared to unmodified surfaces .

Biomedical Coatings

Functionalized surfaces exhibit antifouling and biocompatible properties:

-

Antimicrobial Activity: Covalent immobilization of antimicrobial peptides (AMPs) on SAM-coated polydimethylsiloxane (PDMS) reduces Staphylococcus aureus adhesion by 99% .

-

Intraocular Lenses (IOLs): Surface-modified IOLs with PEGylated trichlorosilanes inhibit human lens epithelial cell (HLEC) proliferation, preventing posterior capsule opacification .

Table 3: Biomedical Applications

| Application | Performance Metric |

|---|---|

| Antimicrobial Coatings | 99% reduction in bacterial adhesion |

| IOL Surface Modification | 80% decrease in HLEC migration |

Future Directions and Challenges

Scalability and Environmental Impact

Current synthetic routes face yield limitations (~40%), prompting research into flow chemistry and catalytic systems. Additionally, HCl byproduct recovery remains critical for sustainable production .

Multifunctional Coatings

Emerging studies explore hybrid SAMs integrating stimuli-responsive polymers (e.g., poly(N-isopropylacrylamide)) for smart surfaces in drug delivery and biosensing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume